1-(2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)ethanone
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Overview
Description
1-(2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including their use as central nervous system agents, antihistamines, and antipsychotics. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)ethanone typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a ligand for various biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: Research has indicated its potential use as a therapeutic agent for neurological disorders, given its affinity for certain neurotransmitter receptors.
Industry: It can be used in the production of pharmaceuticals and other chemical products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved may include the modulation of neurotransmitter release, receptor activation, and signal transduction.
Comparison with Similar Compounds
1-(2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)ethanone can be compared with other piperazine derivatives, such as:
Para-Methoxyphenylpiperazine: Known for its stimulant effects and use in “party pills”.
Trazodone: An antidepressant that acts as a serotonin receptor antagonist and reuptake inhibitor.
Naftopidil: Used in the treatment of benign prostatic hyperplasia due to its alpha1-adrenergic receptor antagonistic properties.
Urapidil: An antihypertensive agent that also acts on alpha1-adrenergic receptors.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]ethanone |
InChI |
InChI=1S/C20H22N2O3/c1-15(23)18-5-3-4-6-19(18)20(24)22-13-11-21(12-14-22)16-7-9-17(25-2)10-8-16/h3-10H,11-14H2,1-2H3 |
InChI Key |
KECJHFAAUZHURM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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